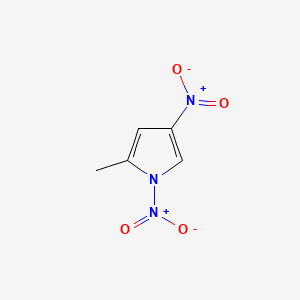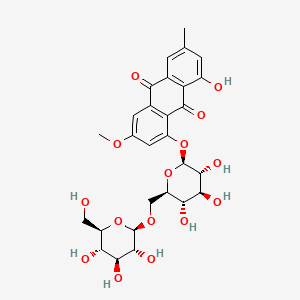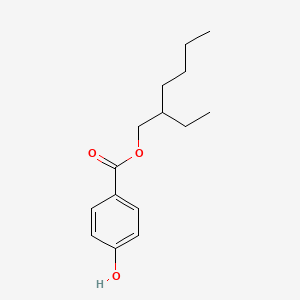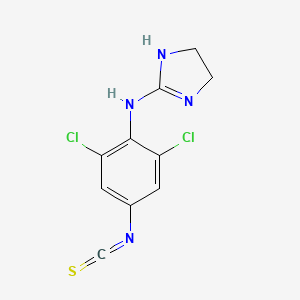
Parabenzlactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Parabenzlactone, also known as (7’S)-parabenzlactone, is a lignan isolated from the leaves of Piper sanguineispicum . It has a molecular formula of C20H18O7 and is a plant metabolite .
Synthesis Analysis
The synthesis of this compound involves an organocatalytic aldol approach for the protecting group-free asymmetric synthesis . This process involves organocatalytic aldol-reduction-lactonization and Pd/C-catalyzed hydrogenative debromination . The synthesis is completed in three to five steps from 6-bromopiperonal .Molecular Structure Analysis
This compound has a molecular formula of C20H18O7 . The molecular structure can be analyzed using techniques such as mass spectrometry, which manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis
The chemical reactions of this compound involve asymmetric synthesis, stereochemistry, and rearrangement reactions . A hydroxylactone rearrangement and its possible mechanisms are discussed in the literature .Safety and Hazards
The safety and hazards associated with Parabenzlactone are not explicitly mentioned in the available resources. Generally, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Future Directions
The future directions in the research of Parabenzlactone could involve further exploration of its synthesis, chemical reactions, and potential applications. One paper discusses the organocatalytic aldol approach for the protecting group-free asymmetric synthesis of this compound , indicating ongoing research in this area.
properties
CAS RN |
27675-77-0 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(R)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C20H18O7/c21-19(12-2-4-16-18(7-12)27-10-25-16)14-8-23-20(22)13(14)5-11-1-3-15-17(6-11)26-9-24-15/h1-4,6-7,13-14,19,21H,5,8-10H2/t13-,14+,19+/m1/s1 |
InChI Key |
NHMODCAASJDQKF-TYILLQQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)[C@H](C4=CC5=C(C=C4)OCO5)O |
SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
synonyms |
4-benzylactone para-benzlactone parabenzlactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)

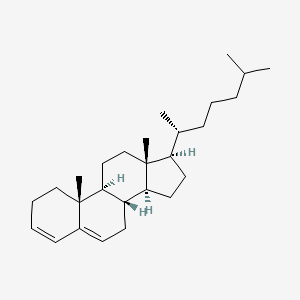
![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)

